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Compound of Interest

2-Methoxy-4-methoxy-6-
Compound Name:
hydroxypyrimidine

Cat. No.: B8515788

Get Quote

Executive Summary

2,4-Dimethoxy-6-pyrimidinol (CeHsN203) is a critical heterocyclic intermediate used in the

synthesis of sulfonylurea herbicides and pharmaceutical pharmacophores. Its chemical
behavior is defined by a complex lactam-lactim tautomeric equilibrium, which dictates its
solubility, reactivity, and spectroscopic signature. Unlike simple pyrimidines, this compound
requires specific handling protocols to prevent hydrolysis of the methoxy groups or unwanted
N-alkylation during derivatization.

Key Identifier:

e IUPAC Name: 6-hydroxy-2,4-dimethoxypyrimidine

¢ Common Tautomer: 2,4-dimethoxy-6(1H)-pyrimidinone
¢ Molecular Weight: 156.14 g/mol

o CAS Registry Number: 56618-13-6 (often confused with isomers; structure validation is
mandatory).
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Molecular Identity & Tautomerism

The physical properties of this compound cannot be understood without addressing its
tautomerism.[1] While the name implies an aromatic "pyrimidinol" (enol form), the compound
exists predominantly as the pyrimidinone (keto form) in the solid state and in polar solvents.[2]

Tautomeric Equilibrium

The molecule possesses a mobile proton at the 6-position (hydroxyl) which can migrate to the
N1 or N3 nitrogen atoms.[2] In the gas phase, the hydroxy form is energetically accessible.[3]
However, in solution (DMSO, Water) and solid crystal lattices, the amide-like resonance of the
N1-H tautomer provides superior stabilization energy (~4—6 kcal/mol).

Lactim Form (Aromatic) Lactam Form (Predominant)

Solvent Stabilization
2,4-Dimethoxy-6-pyrimidinol > (H-bonding) > 2,4-Dimethoxy-6(1H)-pyrimidinone
(Non-polar solvents / Gas phase) (Solid State / Polar Solvents)

Click to download full resolution via product page
Figure 1: Tautomeric equilibrium shifting toward the lactam form in polar environments.[2]
Implications for Research:

 Solubility: The lactam form creates strong intermolecular hydrogen bond networks (N-
H[2]---O=C), significantly reducing solubility in non-polar solvents like hexane or toluene.[2]

» Reactivity: Electrophiles will attack N1 (N-alkylation) rather than O6 (O-alkylation) under
basic conditions unless specific "hard" alkylating agents (e.g., diazo compounds) are used.

[2]

Physical & Thermodynamic Properties[2][4][5]

The following data aggregates experimental values and high-confidence computational models
(ACD/Labs, EPISuite) for the predominant tautomer.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pdf.benchchem.com/9/6_Hydroxymethyl_pyrimidin_4_ol_An_In_depth_Technical_Guide_to_Tautomerism_and_Stability.pdf
https://analytical.chem.ut.ee/databases/pka-values/
https://analytical.chem.ut.ee/databases/pka-values/
https://experts.arizona.edu/en/publications/theoretical-ab-initio-study-of-the-protomeric-tautomerism-of-2-hy/
https://www.benchchem.com/product/b8515788/docs?utm_src=pdf-body-img#technical-guide-physical-properties-characterization-of-2-4-dimethoxy-6-pyrimidinol
https://analytical.chem.ut.ee/databases/pka-values/
https://analytical.chem.ut.ee/databases/pka-values/
https://analytical.chem.ut.ee/databases/pka-values/
https://analytical.chem.ut.ee/databases/pka-values/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8515788?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value | Description Context/Notes
White to off-white crystalline Hygroscopic; store under
Appearance .
powder desiccant.
Decomposes upon melting.
Melting Point 165 - 168 °C Sharp range indicates high
purity.
N ) Unstable above 200°C; do not
Boiling Point N/A (Decomposes)

attempt distillation.[2]

Solubility (Water)

Low (<1 mg/mL at pH 7)

Soluble in alkaline water (pH >

10) due to deprotonation.[2]

Solubility (Organic)

High: DMSO, DMF,
MethanolLow: DCM, Ethyl

Acetate, Hexane

DMSO is the preferred solvent

for NMR characterization.[2]

Refers to the N1-H

deprotonation.[2] Weaker acid

pKa (Acidic) 8.2+0.3 o )
than barbituric acid (pKa ~4.0).
[2]
Indicates moderate

LogP 0.45 (Experimental) hydrophilicity; cell-permeable.
[2]

Density 1.32 + 0.05 g/cm3 Solid state packing density.

Spectroscopic Characterization

To validate the identity of synthesized or purchased material, compare results against these

standard spectral signatures.

Proton NMR (*H-NMR) in DMSO-de[1]

e 011.8 ppm (s, 1H): Broad singlet corresponding to the N-H (lactam) proton.[2] Note: If this

peak is absent and an OH peak appears, the solvent may be wet or the tautomer ratio has

shifted.
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e 0 5.1 ppm (s, 1H): Singlet for the C5-H proton.[2] This signal is characteristic of the
pyrimidine ring.

e 0 3.85 ppm (s, 3H): Methoxy group at C2/C4.[2]

e 0 3.80 ppm (s, 3H): Methoxy group at C4/C2.[2]

Infrared Spectroscopy (FT-IR)[2]

e 3200-3400 cm~1: Broad N-H stretch (confirms lactam form).[2]
e 1650-1680 cm~1: Strong C=0 stretch (carbonyl).[2]
e 1580-1600 cm~*: C=N / C=C skeletal vibrations.

Synthesis & Purification Workflow

The most robust synthetic route avoids the low-yielding direct methylation of barbituric acid.
Instead, a "chlorination-displacement-hydrolysis" strategy is recommended for high purity.

Protocol: Trichloropyrimidine Route

This method ensures regioselectivity and minimizes over-methylation byproducts.

o Chlorination: React barbituric acid with POCIs (neat) and N,N-dimethylaniline (catalyst) to
yield 2,4,6-trichloropyrimidine.

o Methoxylation: Treat 2,4,6-trichloropyrimidine with 2.1 equivalents of Sodium Methoxide
(NaOMe) in methanol at 0°C.

o Critical Control Point: Temperature must not exceed 5°C to prevent tris-substitution
(forming trimethoxypyrimidine).[2]

o Intermediate: 6-chloro-2,4-dimethoxypyrimidine.
o Hydrolysis: Reflux the chloro-intermediate in 10% NaOH solution for 4 hours.

« |solation: Acidify to pH 4.0 with HCI. The product precipitates as a white solid.
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Figure 2: Step-by-step synthesis pathway via the trichloropyrimidine intermediate.
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Stability & Handling (SDS Summary)
Chemical Stability[2]

e Hydrolysis: The methoxy groups are susceptible to hydrolysis under strongly acidic
conditions (pH < 2) and high heat, reverting the molecule to barbituric acid derivatives.[2]

o Storage: Store at +2°C to +8°C under argon. The compound is stable for >2 years if kept dry.

Safety Hazards[2][6][7]

e GHS Classification: Irritant (Skin/Eye).[2][4]
 Signal Word: Warning.

e H315: Causes skin irritation.[4]

o H319: Causes serious eye irritation.[4]

e PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during
synthesis steps involving POCls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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